molecular formula C₃₉H₆₂O₁₃ B1141294 Polyhyllin VI CAS No. 55916-51-3

Polyhyllin VI

Cat. No. B1141294
CAS RN: 55916-51-3
M. Wt: 738.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Anti-Inflammatory Properties

PPVI has been found to have significant anti-inflammatory properties . In a study, it was shown that PPVI reduces inflammation in mice to alleviate pain . Network pharmacology and RNA-Seq identified the contribution of the MAPK signaling pathway to inflammatory pain . In the LPS/ATP-induced RAW264.7 cell model, pretreatment with PPVI for 1 hour inhibited the release of IL-6 and IL-8 .

Analgesic Properties

Along with its anti-inflammatory properties, PPVI also exhibits analgesic (pain-relieving) properties . The study showed that PPVI reduces pain in mice by reducing inflammation . This suggests that PPVI could potentially be used as a novel analgesic for the treatment of pain.

Inhibition of MAPK Signaling Pathway

The MAPK signaling pathway plays a crucial role in inflammatory pain . PPVI has been found to inhibit the MAPK signaling pathway, thereby contributing to its anti-inflammatory and analgesic effects .

Regulation of P2X7 Receptor

PPVI has been found to down-regulate the expression of the P2X7 receptor (P2X7R), which plays a key role in inflammation and pain . This regulation of P2X7R contributes to the anti-inflammatory and analgesic effects of PPVI .

Anti-Cancer Properties

PPVI has been reported to significantly suppress the proliferation of non-small cell lung cancer (NSCLC) via the induction of apoptosis and autophagy in vitro and in vivo . This suggests that PPVI could potentially be used as a novel anti-cancer agent.

Induction of Pyroptosis in Cancer Cells

PPVI has been found to induce pyroptosis, a form of programmed cell death, in NSCLC cells . This suggests that PPVI could potentially be used as a novel therapeutic agent for the treatment of NSCLC.

Mechanism of Action

properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWWQGPCTUQCMN-QEGKHCRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71307571

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